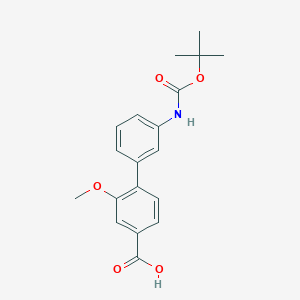
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (abbreviated as 2-(3-BOC-AP-6-FBA) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a white solid that is insoluble in water, but soluble in many organic solvents. The compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties.
Applications De Recherche Scientifique
2-(3-BOC-AP-6-FBA) has been used in a variety of scientific research applications. It has been used as a substrate for the detection of enzyme activity, as a ligand for the binding of proteins, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drug compounds, in the study of enzyme kinetics, and in the study of biochemical pathways.
Mécanisme D'action
2-(3-BOC-AP-6-FBA) has a unique mechanism of action that is dependent on its structure and properties. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The compound is a substrate for enzymes and can be used as a ligand for the binding of proteins.
Biochemical and Physiological Effects
2-(3-BOC-AP-6-FBA) has been used in the study of biochemical pathways and enzyme kinetics. It has been used to study the effects of enzymes on the metabolism of drugs and other compounds. It has been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-BOC-AP-6-FBA) has several advantages for use in laboratory experiments. It is a white solid that is insoluble in water, but soluble in many organic solvents. This makes the compound easy to work with and handle in the laboratory. The compound is also stable and can be stored for long periods of time without degradation. The compound is also relatively inexpensive, making it an attractive choice for use in laboratory experiments.
The main limitation of 2-(3-BOC-AP-6-FBA) is that it is not suitable for use in human clinical trials due to its potential toxicity. The compound has not been tested in humans and its safety in humans is unknown.
Orientations Futures
The use of 2-(3-BOC-AP-6-FBA) in scientific research is still in its early stages. Future research should focus on the development of more efficient synthesis methods and the use of the compound in a variety of applications. Additionally, future research should focus on the safety of the compound in humans, as well as its potential therapeutic applications in the treatment of diseases. Other potential future research directions include the use of the compound in drug delivery systems, the use of the compound as a reagent for the synthesis of other compounds, and the use of the compound in the study of biochemical pathways.
Méthodes De Synthèse
2-(3-BOC-AP-6-FBA) can be synthesized through a multi-step reaction sequence. The first step involves the reaction of benzoic acid with an amino protecting group, such as BOC. This reaction produces the protected benzoic acid derivative. The second step involves the reaction of the protected benzoic acid derivative with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). This reaction produces the desired 2-(3-BOC-AP-6-FBA) compound.
Propriétés
IUPAC Name |
2-fluoro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQBNZOYLOPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)



![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)







